![molecular formula C8H10O3 B1278160 4-(2-Hydroxyethoxy)phenol CAS No. 13427-53-7](/img/structure/B1278160.png)
4-(2-Hydroxyethoxy)phenol
Overview
Description
4-(2-Hydroxyethoxy)phenol is a phenolic compound that is structurally related to various other phenolic compounds studied for their potential applications in different fields, including food chemistry, pharmaceuticals, and materials science. The compound is characterized by the presence of a hydroxyethoxy group attached to a phenol moiety, which can participate in various chemical reactions and form adducts with other molecules.
Synthesis Analysis
The synthesis of related phenolic compounds often involves multistep reactions starting from simple precursors such as hydroxybenzaldehyde or methoxyphenol. For instance, 4-(2-chloroethoxy)phenol, a compound structurally similar to this compound, can be synthesized from 4-hydroxybenzaldehyde using chloroalkanes as reagents, yielding over 70% of the desired product . Another related compound, 4-(4'-cyano-2'-fluorophenoxy)phenol, is synthesized using 4-hydroxyanisole and 3,4-difluorobenzonitrile, followed by deoxygenation to achieve a total yield of 64% . These methods demonstrate the feasibility of synthesizing phenolic compounds with various substituents through efficient synthetic routes.
Molecular Structure Analysis
The molecular structure of phenolic compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. For example, carbonyl-phenol adducts formed from the reaction of phenolics with hydroxyalkenals have been characterized by one- and two-dimensional NMR and mass spectrometry, revealing structures such as dihydrobenzofuranols, chromane-2,7-diols, and 2H-chromen-7-ols . Similarly, the structure of alkylaminophenol compounds has been analyzed using FTIR, UV-Vis spectrometry, and computational spectral studies, providing insights into their electronic and structural properties .
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including etherification, reduction, diazotization, and hydrolysis, to form new compounds with different properties . The reactivity of the hydroxyethoxy group in this compound suggests that it could participate in similar reactions, potentially leading to the formation of novel derivatives with applications in different domains.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For instance, the presence of hydroxymethyl groups and various para substituents in derivatives of 2,6-bis(hydroxymethyl)phenol results in the formation of hydrogen-bonded networks and potential weak inter-sheet pi-pi interactions . The electronic structure, molecular electrostatic potential, and non-linear optical properties of phenolic compounds can be characterized using computational methods, providing valuable information about their behavior in different environments .
Scientific Research Applications
Bioactivity and Pharmacological Properties
- p-Coumaric acid and its conjugates display a range of biological activities including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis effects, and also exhibit mitigatory effects against diabetes, obesity, hyperlipaemia, and gout. These effects are notably enhanced upon conjugation with compounds like p-coumaric acid, which is structurally related to 4-(2-Hydroxyethoxy)phenol (Pei et al., 2016).
Chemical Synthesis and Industrial Applications
- The synthesis of 4-(2,4-Dichlorophenoxy) phenol , a pharmaceutical intermediate, is achieved through a series of reactions starting from 2,4-dichlorophenol, showcasing the chemical versatility and industrial relevance of phenolic compounds (Quan, 2005).
Bioremediation and Environmental Applications
- Laccase from Fusarium incarnatum in a reverse micelles system effectively degrades Bisphenol A, a phenolic environmental pollutant. This demonstrates the potential use of phenolic compound derivatives in bioremediation processes (Chhaya & Gupte, 2013).
Medical Research and Therapeutic Applications
- Phenolic compounds from Gastrodia elata , including 4-hydroxy-3-methoxybenzaldehyde, have been studied for their anti-asthmatic activity, indicating the potential therapeutic applications of phenolic compounds in respiratory conditions (Jang, Lee, & Kim, 2010).
Safety and Hazards
“4-(2-Hydroxyethoxy)phenol” is associated with certain hazards. It causes serious eye irritation (H319). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
4-(2-Hydroxyethoxy)phenol, also known as 4-Hydroxyphenethyl alcohol , is a phenolic compoundPhenolic compounds are known to interact with various proteins and enzymes in biological systems, affecting their function and activity .
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds. The compound contains a hydroxyethyl group and a phenol group, both of which can form hydrogen bonds . The crystal structure of the compound displays two different types of strong hydrogen bonds. The first is between an alcohol O—H and another alcohol O atom, and the second between an alcohol O—H group and an ether O atom. Additional weak hydrogen bonds between C—H groups and ether O atoms stabilize the structure .
Biochemical Pathways
They are involved in the biosynthesis of phenylpropanoids, anthocyanins, alkaloids, coumarins, terpenes, tannins, glucosinolates, flavonoids, and isoflavonoids .
Result of Action
Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and reactivity . Additionally, temperature and light conditions can affect the stability of the compound .
properties
IUPAC Name |
4-(2-hydroxyethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWXRUINJHOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431431 | |
Record name | 4-(2-hydroxyethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13427-53-7 | |
Record name | 4-(2-hydroxyethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxyethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of 4-(2-Hydroxyethoxy)phenol?
A1: The crystal structure of this compound reveals a unique characteristic: its asymmetric unit contains four distinct molecules. These molecules differ in the spatial arrangement of their hydroxyethyl groups, specifically the O—C—C—O torsion angles []. This variation highlights the conformational flexibility of the molecule. Furthermore, the crystal structure exhibits two types of strong hydrogen bonds: one between alcohol groups (O—H to O) and another between an alcohol O—H and an ether O atom []. These interactions contribute significantly to the stability of the crystal lattice.
Q2: Has this compound been found in nature, and if so, from what sources?
A2: Yes, this compound has been isolated from the fermentation culture of the Gram-negative bacterium Burkholderia cenocepacia []. This discovery marks the first reported instance of this compound being found in a natural source [].
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